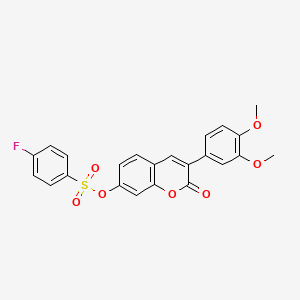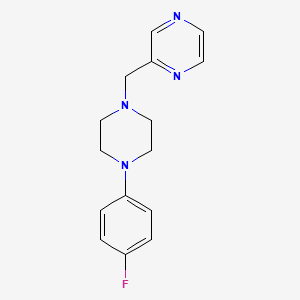
2-((4-(4-Fluorophényl)pipérazin-1-yl)méthyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a piperazine moiety. The presence of the fluorophenyl group attached to the piperazine ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
Applications De Recherche Scientifique
2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Industry: The compound is used in the development of materials with specific chemical properties, such as polymers and coatings
Mécanisme D'action
Target of Action
The primary target of 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It has been shown to be more selective to ENT2 than to ENT1 . The inhibition of these transporters can affect the uptake of nucleosides, which are critical for various cellular functions .
Biochemical Pathways
By inhibiting ENTs, the compound can affect the nucleotide synthesis pathway . This could potentially disrupt the balance of nucleotides in the cell, affecting processes such as DNA replication and repair, and RNA synthesis .
Result of Action
The inhibition of ENTs by this compound can lead to changes in cellular function due to the disruption of nucleotide synthesis . The specific molecular and cellular effects would depend on the cell type and the specific role of ents in those cells .
Analyse Biochimique
Biochemical Properties
This compound’s structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Piperazine derivatives are a broad class of chemical compounds with many important pharmacological properties .
Cellular Effects
Evidence suggests that Poly (ADP-ribose) polymerase (PARP) plays an important role in cancer cell signaling, chromatin regulation, and metastatic processes that involve cell survival, migration, and invasion . 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine may interact with these cellular processes.
Molecular Mechanism
The molecular mechanism of 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine is not fully understood. It is known that this compound binds to CB 1 more selectively than cannabinoid receptor type 2, with a K value of 220 nM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine typically involves the reaction of 4-(4-fluorophenyl)piperazine with pyrazine derivatives. One common method includes the use of nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic carbon on the pyrazine ring. The reaction conditions often involve the use of solvents such as dimethylformamide or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include N-oxides, reduced pyrazine derivatives, and substituted fluorophenyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 1-Bis(4-fluorophenyl)methyl piperazine
Uniqueness
2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine is unique due to its specific combination of a pyrazine ring and a fluorophenyl-substituted piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its potential for diverse chemical reactions and applications in various fields highlights its versatility and importance in scientific research .
Propriétés
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4/c16-13-1-3-15(4-2-13)20-9-7-19(8-10-20)12-14-11-17-5-6-18-14/h1-6,11H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJBITMUCRBFHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC=CN=C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)
![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)
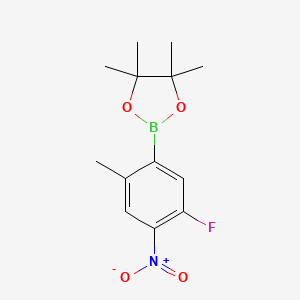
![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2371873.png)

![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)
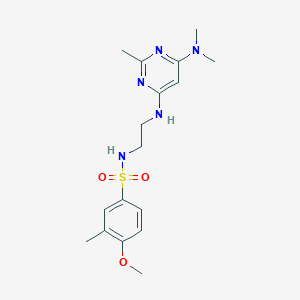
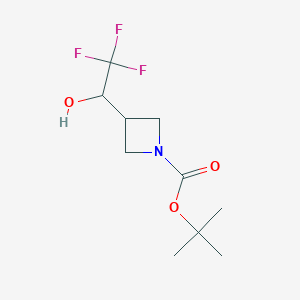
![1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2371881.png)
![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2371882.png)
